N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide
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Overview
Description
N’-{[2-(4-bromophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide is a complex organic compound with a molecular formula of C16H14BrN3O5 This compound is characterized by the presence of a bromophenoxy group, a nitrobenzene ring, and a carboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[2-(4-bromophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.
Formation of 4-bromophenoxypropanoic acid: The 4-bromophenol is reacted with 2-bromopropanoic acid under basic conditions to form the ester linkage.
Nitration of benzenecarboximidamide: The benzenecarboximidamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Coupling reaction: The 4-bromophenoxypropanoic acid is then coupled with the nitrated benzenecarboximidamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of N’-{[2-(4-bromophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-{[2-(4-bromophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-{[2-(4-bromophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{[2-(4-bromophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenoxy group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N’-{[2-(4-chlorophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide
- N’-{[2-(4-fluorophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide
- N’-{[2-(4-methylphenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide
Uniqueness
N’-{[2-(4-bromophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets compared to its chloro, fluoro, and methyl analogs.
Properties
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O5/c1-10(24-14-8-4-12(17)5-9-14)16(21)25-19-15(18)11-2-6-13(7-3-11)20(22)23/h2-10H,1H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJAZKPKHYDMLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC=C(C=C1)[N+](=O)[O-])N)OC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC=C(C=C1)[N+](=O)[O-])\N)OC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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